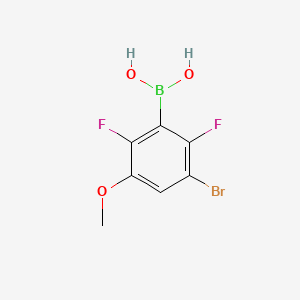
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by selective hydroxylation. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a reagent like osmium tetroxide (OsO4) or a similar oxidizing agent to introduce the hydroxyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, often optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) are typical.
Major Products
Oxidation: Formation of 6-bromo-1-tetralone.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalen-1-OL: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-OL: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
(1S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2/t10-/m0/s1 |
InChIキー |
RFYHJMTWWYDROP-JTQLQIEISA-N |
異性体SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Br)O |
正規SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)








![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)



